1-(3-Mercapto-1-oxopropyl)-L-proline

Heart Failure Renal Safety ACE Inhibitor Comparative Effectiveness

1-(3-Mercapto-1-oxopropyl)-L-proline, commonly known as captopril (CAS 63250-31-7), is the prototypical sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor, originally approved for hypertension and heart failure. As the first orally active ACE inhibitor, captopril is distinguished from later non-sulfhydryl agents (e.g., enalapril, lisinopril, ramipril) by its rapid onset, short elimination half-life (.

Molecular Formula C8H13NO3S
Molecular Weight 203.26 g/mol
CAS No. 63250-31-7
Cat. No. B8772693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Mercapto-1-oxopropyl)-L-proline
CAS63250-31-7
Molecular FormulaC8H13NO3S
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CCS)C(=O)O
InChIInChI=1S/C8H13NO3S/c10-7(3-5-13)9-4-1-2-6(9)8(11)12/h6,13H,1-5H2,(H,11,12)/t6-/m0/s1
InChIKeyHYIXVZHJZDSDBA-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Mercapto-1-oxopropyl)-L-proline (Captopril) Procurement Guide: Structural and Pharmacokinetic Baseline for Research and Industrial Selection


1-(3-Mercapto-1-oxopropyl)-L-proline, commonly known as captopril (CAS 63250-31-7), is the prototypical sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor, originally approved for hypertension and heart failure. As the first orally active ACE inhibitor, captopril is distinguished from later non-sulfhydryl agents (e.g., enalapril, lisinopril, ramipril) by its rapid onset, short elimination half-life (<2 h), and a free sulfhydryl (-SH) group that confers unique redox-modulating properties. Unlike most subsequent ACE inhibitors, captopril is orally active in its parent form without requiring hepatic bioactivation, and its bioavailability consistently exceeds 60% among the highest in the class [1] [2].

Why Generic Substitution of Captopril with Other ACE Inhibitors Requires Quantitative Justification


ACE inhibitors are not interchangeable despite sharing a common mechanism. Captopril's free sulfhydryl group and rapid pharmacokinetic profile drive differential effects on renal function preservation, endothelial function, and onset of action that cannot be replicated by non-sulfhydryl prodrugs such as enalapril or lisinopril. Regulatory equivalence in blood pressure reduction masks clinically and experimentally significant divergences in renal safety (captopril vs. enalapril: OR 0.04 for renal deterioration), tissue absorption kinetics (captopril > enalapril > lisinopril in intestinal transfer, ratio 1:1.13:1.27), and free radical scavenging capacity. Substituting captopril without accounting for these quantitative differences risks compromising outcomes in research models and clinical protocols where sulfhydryl-dependent pharmacology or rapid onset is critical [1].

Quantitative Evidence Guide: Captopril Differentiation Against Clinically Relevant ACE Inhibitor Comparators


Renal Function Preservation in Chronic Heart Failure: Captopril vs. Enalapril

In a network meta-analysis of 4 studies (713 patients) comparing captopril, enalapril, and lisinopril in chronic heart failure, captopril was associated with a significantly lower incidence of renal function deterioration compared with enalapril (OR 0.04, 95% Credible Interval 0.002–0.14). This 96% reduction in the odds of renal function deterioration is a differentiating safety signal not observed with lisinopril [1].

Heart Failure Renal Safety ACE Inhibitor Comparative Effectiveness

Oral Bioavailability: Captopril Achieves >60% vs. Trandolapril 11%

Among 11 marketed ACE inhibitors, captopril exhibits the highest oral bioavailability range—exceeding 60%—in contrast to trandolapril at the extreme low end (11%). Captopril also exceeds enalapril (60%) and lisinopril (25%) as documented in comparative pharmacokinetic reviews [1] [2]. Unlike prodrugs such as enalapril and trandolapril, captopril does not require hepatic esterolysis for activation, eliminating a source of inter-individual pharmacokinetic variability.

Pharmacokinetics Bioavailability Prodrug vs. Active Drug

Intestinal Absorption Rate: Captopril Outperforms Enalapril and Lisinopril

In an in vitro rat intestinal transport study, the transfer rates of captopril, enalapril, and lisinopril from mucosal to serosal side followed the rank order: captopril > enalapril > lisinopril, with a quantitative ratio of approximately 1:1.13:1.27. Notably, the addition of harmaline, a sodium-dependent carrier inhibitor, significantly reduced captopril's transfer rate, indicating that captopril is a substrate for an active, carrier-mediated intestinal transport process, whereas non-sulfhydryl agents are predominantly absorbed via passive diffusion [1].

Intestinal Transport Carrier-Mediated Absorption Oligopeptide Transporter

Sulfhydryl-Dependent Endothelial Protection and Superoxide Scavenging

Captopril's free sulfhydryl group confers an endothelium-dependent vasodilatory mechanism independent of ACE inhibition. In isolated rabbit aortic ring preparations, captopril produced endothelium-dependent relaxation through scavenging of superoxide anion (O₂⁻), thereby protecting endothelium-derived relaxing factor (EDRF/NO). Non-sulfhydryl ACE inhibitors such as enalaprilat and quinaprilat did not exhibit this activity. Captopril at 2.4–10 mmol/L concentration-dependently scavenged superoxide radicals, while enalaprilat showed only weak inhibition [1] [2].

Endothelial Function Superoxide Scavenging Sulfhydryl Group Pharmacology

Hemodynamic and Aldosterone Suppression in Liver Cirrhosis: Captopril vs. Enalapril

In an intrapatient crossover study of 8 patients with biopsy-proven liver cirrhosis, a single oral dose of captopril (50 mg) produced a significantly greater hypotensive effect (p < 0.05) and greater suppression of plasma aldosterone (p < 0.01 to p < 0.05) compared to enalapril (10 mg), despite enalapril achieving more prolonged ACE inhibition over 2–48 hours post-dose. Natriuresis was greater after enalapril (p < 0.05) [1].

Liver Cirrhosis Hemodynamics Aldosterone Suppression Portal Hypertension

Optimal Research and Industrial Application Scenarios for 1-(3-Mercapto-1-oxopropyl)-L-proline (Captopril)


Chronic Heart Failure Clinical Trials Requiring Renal Safety Monitoring

Captopril is the ACE inhibitor of choice for multi-arm heart failure trials where renal function preservation is a safety endpoint. The network meta-analytic evidence (OR 0.04 vs. enalapril) supports captopril's selection to minimize protocol-related renal deterioration events, reducing confounding in efficacy analyses [1].

Preclinical Models of Ischemia-Reperfusion Injury and Oxidative Stress

Captopril's dual ACE-inhibitory and sulfhydryl-dependent superoxide scavenging actions make it uniquely suitable for myocardial ischemia-reperfusion studies. Non-sulfhydryl ACE inhibitors (enalapril, lisinopril, ramipril) lack the endothelial protective component necessary for investigating redox-mediated cardioprotection [2].

Intestinal Absorption and Carrier-Mediated Transport Research

Captopril serves as a reference substrate for oligopeptide transporter (PepT1)-mediated drug absorption studies. Its carrier-dependent transport kinetics (confirmed by harmaline inhibition) and superior transfer rate over enalapril and lisinopril (ratio 1:1.13:1.27) position it as the benchmark compound for investigating intestinal peptide carrier pharmacology [3].

Acute Pharmacodynamic Studies in Portal Hypertension and Cirrhosis

In acute hemodynamic studies of cirrhotic patients, captopril produces greater acute blood pressure reduction and aldosterone suppression than enalapril. Investigators studying short-term neurohormonal modulation in liver disease should prioritize captopril for protocols requiring rapid-onset pharmacodynamic endpoints [4].

Quote Request

Request a Quote for 1-(3-Mercapto-1-oxopropyl)-L-proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.